N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
N-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a propanamide derivative featuring a bipyridine scaffold and a para-trifluoromethylphenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this class of compounds relevant in medicinal chemistry for targeting hydrophobic binding pockets .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O/c22-21(23,24)18-4-1-15(2-5-18)3-6-20(28)27-14-16-7-12-26-19(13-16)17-8-10-25-11-9-17/h1-2,4-5,7-13H,3,6,14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQORYHYYRCFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine structure can be synthesized through a coupling reaction of pyridine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Amide Bond Formation: The final step involves the formation of the amide bond between the bipyridine moiety and the trifluoromethyl phenyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Coordination Chemistry
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide serves as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is crucial for catalyzing various chemical reactions and has implications in developing new catalysts for industrial processes.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant biological activities. This compound has been investigated for potential therapeutic properties, including:
- Anti-inflammatory Activity : Studies suggest that this compound may inhibit inflammatory pathways.
- Anticancer Properties : Preliminary results indicate efficacy against various cancer cell lines, warranting further investigation into its mechanism of action.
Material Science
The unique properties of this compound make it suitable for developing advanced materials such as polymers and catalysts. Its lipophilicity enhances compatibility with hydrophobic materials, facilitating applications in coatings and drug delivery systems.
Case Studies
- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., PC3, K562). Results indicated significant inhibition of cell proliferation compared to control groups.
- Inflammation Inhibition Study : Experimental models demonstrated that this compound reduced inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with molecular targets through its bipyridine and trifluoromethyl groups. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Impact: The para-trifluoromethyl group (CF₃) in the target compound enhances lipophilicity compared to fluoro or methyl substituents in analogs .
- Synthetic Feasibility : Yields for sulfonamido analogs range from 24% to 47% , while bicalutamide requires oxidation and purification steps for optimal purity .
Pharmacological and Functional Comparisons
- Biological Activity : Bicalutamide () demonstrates antiandrogenic activity due to its sulfonyl and hydroxy groups, highlighting the importance of electron-withdrawing substituents in receptor binding. The target compound’s bipyridine scaffold may offer unique binding interactions in kinase or receptor targets, though specific data are unavailable.
- Isomer Complexity : Fluorophenyl isomers (e.g., ortho-, meta-, para-CF₃) can lead to pharmacological variability, as seen in fentanyl analogs . The para-CF₃ configuration in the target compound likely optimizes spatial alignment with target proteins.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound notable for its unique structural features, including a bipyridine moiety and a trifluoromethyl-substituted phenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Chemical Formula : C${18}$H${17}$F$_3$N$_2$
- Molecular Weight : 348.34 g/mol
- Key Functional Groups :
- Bipyridine: Enhances coordination chemistry.
- Trifluoromethyl: Increases lipophilicity and biological activity.
The combination of these functional groups contributes to the compound's ability to interact with biological targets effectively.
The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions and interact with hydrophobic regions of proteins and membranes. This interaction can lead to various biochemical responses, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that compounds with similar structural features exhibit significant biological activities, particularly in pharmacology. The following are some key areas where this compound may have potential:
-
Anticancer Activity :
- Compounds with bipyridine and trifluoromethyl groups have been studied for their anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A related bipyridine derivative demonstrated an IC$_{50}$ value of 49.85 µM against A549 lung cancer cells, indicating significant cytotoxicity .
-
Anti-inflammatory Properties :
- The compound's structure suggests potential anti-inflammatory effects, which are common in similar compounds. Further studies are required to elucidate specific pathways involved.
-
Coordination Chemistry :
- The bipyridine moiety allows for complex formation with transition metals, which can enhance catalytic activities or serve as a basis for drug design targeting specific biomolecules.
Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below is a summary of findings from selected research articles:
Q & A
Q. What are the common synthetic routes for preparing N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Amide bond formation : Reacting 3-(4-(trifluoromethyl)phenyl)propanoic acid derivatives with [2,4'-bipyridin]-4-ylmethanamine via coupling agents like EDC/HOBt or DCC .
- Intermediate purification : Use of column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates .
- CF₃ group stability : Ensuring trifluoromethylphenyl derivatives are protected during acidic/basic conditions to prevent degradation .
- Yield optimization : Adjusting solvent polarity (e.g., DMF, THF) and temperature (60–80°C) to enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm bipyridine and trifluoromethylphenyl integration (e.g., δ 8.5–9.0 ppm for bipyridine protons; δ 120–125 ppm for CF₃ in ¹³C NMR) .
- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₁₉F₃N₃O: 410.15) .
- FT-IR : Confirming amide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1120 cm⁻¹) .
Q. What are the primary biological targets or assays for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with kinases or receptors (e.g., IC₅₀ determination via fluorescence polarization) .
- Cellular uptake studies : Use of radiolabeled analogs (³H or ¹⁴C) to assess membrane permeability in cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Source identification : Check for impurities (e.g., residual solvents via GC-MS) or degradation products (via accelerated stability studies at 40°C/75% RH) .
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate inter-lab variability in IC₅₀ values .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the bipyridine ring to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) to enhance plasma stability .
- In vitro assays : Use liver microsomes (human/rat) to quantify metabolic half-life and identify vulnerable sites via LC-MS/MS metabolite profiling .
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in:
- Bipyridine substituents (e.g., methyl, chloro) .
- Trifluoromethylphenyl chain length (C₂ vs. C₃) .
- Data collection : Tabulate key parameters (e.g., logP, IC₅₀, solubility) in a comparative table:
| Derivative | logP | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | 3.2 | 120 | 15 |
| -CH₃ | 3.5 | 90 | 10 |
| -Cl | 3.8 | 75 | 8 |
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. What experimental controls are essential for validating target engagement in cellular assays?
- Methodological Answer :
- Negative controls : Use siRNA knockdown or CRISPR-Cas9 KO models of the putative target .
- Competitive binding : Co-treat with known inhibitors (e.g., gefitinib for EGFR) to confirm specificity .
- Off-target screening : Profile against a panel of 50+ kinases/phosphatases to rule out polypharmacology .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
